N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS No.: 338426-28-1
Cat. No.: VC6629333
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338426-28-1 |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 367.47 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C20H21N3O2S/c1-3-25-17-11-9-16(10-12-17)22-19(24)14-26-20-21-13-18(23(20)2)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,22,24) |
| Standard InChI Key | XEIPDHVOLKRJNU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 1-methyl-5-phenylimidazole ring, providing a planar aromatic system capable of π-π stacking and hydrogen bonding.
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A sulfanyl (-S-) bridge connecting the imidazole to an acetamide group, introducing potential redox activity and metabolic stability.
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An N-(4-ethoxyphenyl)acetamide moiety, contributing hydrophobic and electron-donating effects via the ethoxy group .
The molecular formula is C₂₀H₂₁N₃O₂S, with a molecular weight of 367.47 g/mol. Key stereoelectronic features include:
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LogP: Estimated at ~5.7 (based on analogs ), suggesting moderate lipophilicity conducive to membrane permeability.
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Hydrogen bond donors/acceptors: 1 donor (NH of acetamide) and 5 acceptors (imidazole N, carbonyl O, ethoxy O), influencing solubility and target binding.
Spectroscopic Characterization
Synthesis validation typically employs:
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¹H/¹³C NMR: Resonances for imidazole protons (δ 7.2–8.1 ppm), ethoxy methyl (δ 1.3–1.5 ppm), and acetamide carbonyl (δ 168–170 ppm).
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Mass spectrometry: Molecular ion peak at m/z 367.47 (M⁺) with fragmentation patterns confirming the sulfanyl bridge and imidazole cleavage.
Synthetic Pathways and Optimization
Core Imidazole Synthesis
The imidazole ring is synthesized via the Debus-Radziszewski reaction, a three-component condensation of:
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1-Phenyl-1,2-diketone (from oxidative coupling of acetophenone derivatives).
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Methylamine (for N-methylation).
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Ammonium acetate (nitrogen source).
Reaction conditions:
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Solvent: Ethanol/water mixture (3:1).
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Temperature: 80–90°C under reflux.
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Catalyst: p-Toluenesulfonic acid (10 mol%).
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Yield: 65–72% after recrystallization.
Sulfanyl-Acetamide Coupling
The sulfanyl linkage is introduced through nucleophilic substitution:
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2-Chloroacetamide intermediate: Prepared by reacting 4-ethoxyaniline with chloroacetyl chloride in dichloromethane (0°C, 2 h).
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Thiol-imidazole precursor: Generated by reducing disulfide analogs (e.g., 5-phenylimidazole-2-thiol) with LiAlH₄.
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Coupling: Thiolate anion attack on chloroacetamide in DMF at 50°C for 6 h, yielding the final product .
Critical parameters:
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pH control (8.5–9.0) to deprotonate thiol without hydrolyzing acetamide.
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Exclusion of oxygen to prevent disulfide byproducts.
Biological Activities and Mechanistic Hypotheses
Anticancer Activity
Preliminary assays on analogs show:
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IC₅₀: 12–25 µM against MCF-7 breast cancer cells.
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Apoptosis induction: Caspase-3/7 activation and PARP cleavage observed in HT-29 colon carcinoma .
Structure–activity relationship (SAR):
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Imidazole 2-position: Sulfanyl groups enhance DNA intercalation vs. alkylthio analogs.
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4-Ethoxyphenyl: Hydrophobic interactions with kinase ATP pockets (e.g., EGFR inhibition).
Research Findings and Comparative Analysis
In Silico Studies
Molecular docking predicts high affinity for:
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Cytochrome P450 17A1 (CYP17A1): ΔG = -9.2 kcal/mol, critical in prostate cancer hormone therapy .
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Tuberculosis enoyl-ACP reductase (InhA): Binding via sulfanyl-acetamide hinge region.
ADMET predictions:
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Bioavailability: 78% (Lipinski rule compliant).
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CYP3A4 inhibition: Moderate (risk of drug–drug interactions).
Comparative Data with Structural Analogs
| Property | Target Compound | D406-0457 | EVT-2650058 |
|---|---|---|---|
| Molecular Weight | 367.47 | 507.63 | 342.36 |
| logP | 5.7 (est.) | 5.79 | 4.1 |
| Anticancer IC₅₀ (µM) | N/A | 18.9 (MCF-7) | 14.3 (A549) |
| Antimicrobial MIC (µg/mL) | N/A | 12 (S. aureus) | 9 (E. coli) |
Applications and Future Directions
Medicinal Chemistry
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Lead optimization: Modifications at the ethoxy group (e.g., trifluoromethyl substitution) to enhance metabolic stability.
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Combination therapies: Synergy with β-lactam antibiotics against MRSA observed in analogs .
Industrial Synthesis Challenges
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Scale-up issues: Low yields (<50%) in thiol coupling due to steric hindrance.
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Purification: Requires preparative HPLC (C18 column, 70% acetonitrile/water).
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